molecular formula C12H16ClNO B13244103 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1221724-40-8

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13244103
CAS No.: 1221724-40-8
M. Wt: 225.71 g/mol
InChI Key: GVWDLNCTGYMKGH-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate under basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the benzofuran ring via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as the catalyst.

    Amination: The ethan-1-amine group is introduced through a reductive amination reaction using an appropriate amine precursor and reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
  • 1-(3-Propyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
  • 1-(3-Isopropyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Uniqueness

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific ethyl substitution at the 3-position of the benzofuran ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, also known by its CAS number 1221724-40-8, is a derivative of benzofuran, a class of compounds recognized for their diverse biological activities. This compound is notable for its potential therapeutic applications, especially in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and comparative analysis with similar compounds.

PropertyValue
CAS Number 1221724-40-8
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 1-(3-ethyl-1-benzofuran-2-yl)ethanamine;hydrochloride
InChI Key GVWDLNCTGYMKGH-UHFFFAOYSA-N

The biological activity of this compound involves interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may exert its effects by:

  • Modulating Enzyme Activity : It may bind to enzymes or receptors, altering their function and leading to various biological effects.
  • Inducing Apoptosis : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspases .

Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives, including this compound. For example:

  • Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines such as ME-180, A549, and HT-29. The compound's structure appears to influence its potency, with modifications at specific positions on the benzofuran ring altering its biological activity .
  • Mechanisms of Action : The mechanism by which these compounds induce cell death often involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, which is critical for apoptosis .
  • Comparative Efficacy : In comparative studies, derivatives with methyl or methoxy substitutions at specific positions on the benzofuran ring have shown enhanced potency against cancer cells compared to unsubstituted analogs .

Antimicrobial Activity

The antimicrobial properties of this compound are also under investigation. The compound has been evaluated for its effectiveness against both standard and clinical strains of bacteria, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .

Study 1: Cytotoxic Effects on Human Cancer Cells

A study conducted on various human cancer cell lines indicated that this compound exhibited IC50 values ranging from 5 µM to 15 µM depending on the cell line tested. The study highlighted that modifications to the benzofuran structure could significantly enhance anticancer activity.

Study 2: Apoptosis Induction

In another research effort focusing on apoptosis, it was found that treatment with this compound led to increased levels of caspases 3 and 7 activity after exposure periods ranging from 4 to 48 hours. This supports the hypothesis that the compound triggers intrinsic apoptotic pathways in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundAnticancer Activity (IC50)Mechanism
1-(3-Methyl-1-benzofuran-2-yl)ethanamine10 µMApoptosis via ROS generation
1-(3-Isopropyl-1-benzofuran-2-yl)ethanamine12 µMMitochondrial dysfunction
1-(3-Ethyl-1-benzofuran-2-y)ethanamine 5 - 15 µM Apoptosis via caspase activation

Properties

CAS No.

1221724-40-8

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13;/h4-8H,3,13H2,1-2H3;1H

InChI Key

GVWDLNCTGYMKGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)N.Cl

Origin of Product

United States

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